2-(4-Butylcyclohexyl)propane-1,3-diol is an organic compound characterized by the molecular formula and a molecular weight of approximately . This compound is part of a class of diols that are utilized in various chemical applications due to their unique structural properties and reactivity. It is classified as a cyclohexyl derivative, specifically featuring a butyl group attached to a cyclohexane ring.
The synthesis of 2-(4-Butylcyclohexyl)propane-1,3-diol typically involves several key steps:
In industrial contexts, large-scale production may utilize continuous flow systems and advanced reactors to optimize yield and purity. The reaction conditions are meticulously controlled, often employing catalysts to enhance efficiency and selectivity in the synthesis process .
The molecular structure of 2-(4-Butylcyclohexyl)propane-1,3-diol features two hydroxyl groups attached to a propane backbone, with a butyl-substituted cyclohexane ring. The structural representation can be summarized as follows:
InChI=1S/C13H26O2/c1-2-3-4-11-5-7-12(8-6-11)13(9-14)10-15/h11-15H,2-10H2,1H3
CCCCC1CCC(CC1)C(CO)CO
.This structure gives rise to specific stereochemical configurations that influence its reactivity and interactions in biological systems.
2-(4-Butylcyclohexyl)propane-1,3-diol can participate in various chemical reactions:
The major products formed from these reactions depend on the specific reagents and conditions employed:
The mechanism of action for 2-(4-Butylcyclohexyl)propane-1,3-diol involves its interaction with specific biological targets such as enzymes or receptors. It modulates the activity of these targets, leading to various physiological effects that depend on the context of its use . The precise pathways and interactions are often studied in pharmacological research where this compound serves as a model for understanding cyclohexyl derivatives' biological impacts.
2-(4-Butylcyclohexyl)propane-1,3-diol exhibits several notable physical properties:
The chemical properties include:
These properties make it suitable for various applications in organic synthesis and material science.
2-(4-Butylcyclohexyl)propane-1,3-diol has diverse applications across several fields:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: